

Application Notes and Protocols: MSDC-0160 in Diabetes Research

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Compound of Interest

Compound Name: MSDC 0160

Cat. No.: B1668645

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Introduction

MSDC-0160 is an investigational therapeutic agent that has shown promise in the context of type 2 diabetes and other metabolic diseases. It belongs to the thiazolidinedione (TZD) class of compounds but exhibits a distinct mechanism of action compared to traditional TZDs like pioglitazone. While first-generation TZDs primarily act as potent agonists of the peroxisome proliferator-activated receptor gamma (PPAR γ), MSDC-0160 has a significantly lower affinity for PPAR γ .^{[1][2]} Instead, its primary target is the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.^{[3][4][5]} By modulating the MPC, MSDC-0160 influences the entry of pyruvate into the mitochondria, thereby impacting downstream metabolic pathways.^[4]^[6] This modulation of mitochondrial metabolism is believed to be the basis for its insulin-sensitizing effects.^{[7][8]}

These application notes provide an overview of the experimental design for investigating MSDC-0160 in diabetes research, including its signaling pathway, quantitative data from preclinical and clinical studies, and detailed protocols for key experiments.

Quantitative Data Summary

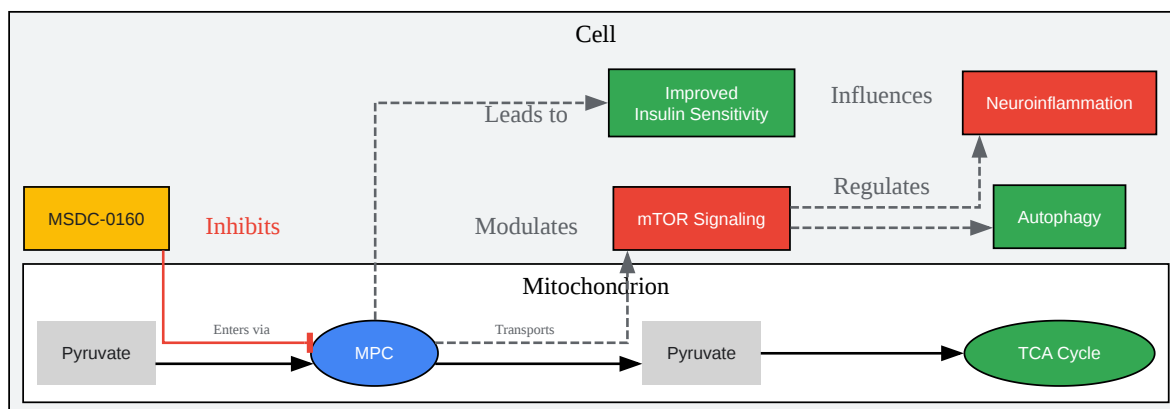
Table 1: In Vitro Activity of MSDC-0160

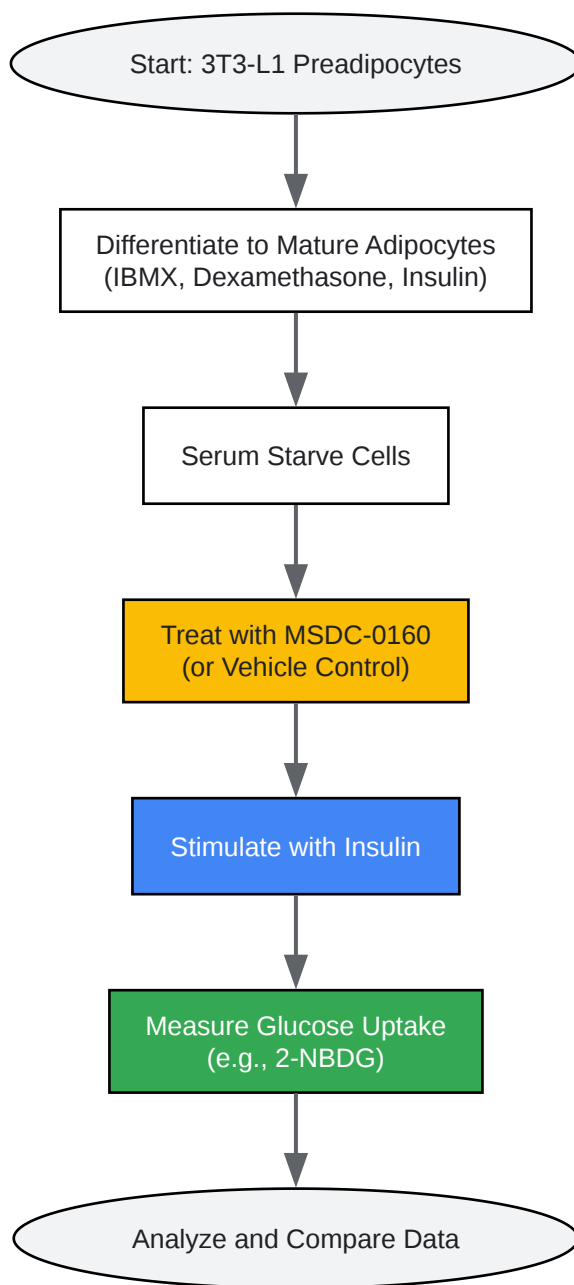
Parameter	Value	Cell/System	Reference
MPC Inactivation (IC50)	1.2 μ M	In vitro assay	[9]
PPAR γ Activation (IC50)	31.65 μ M	In vitro assay	[9]
PPAR γ Activation (EC50)	23.7 μ M	In vitro assay	[2]

Table 2: Phase IIb Clinical Trial Results in Patients with Type 2 Diabetes (12-week study)

Parameter	Placebo	MSDC-0160 (100 mg)	MSDC-0160 (150 mg)	Pioglitazone (45 mg)	Reference
Change in Fasting Plasma Glucose (mg/dL)	-	-18.4	-28.9	-31.0	[10]
Change in HbA1c (%)	-	Not significantly different from pioglitazone	Not significantly different from pioglitazone	Significant reduction	[11] [12]
Fluid Retention (Reduction in Hematocrit, RBC, Total Hemoglobin)	-	50% less than pioglitazone	50% less than pioglitazone	Significant reduction	[11] [12]
Increase in High-Molecular-Weight (HMW) Adiponectin	-	Smaller increase than pioglitazone (P < 0.0001)	Smaller increase than pioglitazone (P < 0.0001)	Significant increase	[10] [11]

Signaling Pathway and Experimental Workflow





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